molecular formula C27H30N4O2 B2718456 7-chloro-2-(4-ethylphenyl)-N-(2-methoxyethyl)imidazo[2,1-b][1,3]benzothiazol-3-amine CAS No. 1226428-17-6

7-chloro-2-(4-ethylphenyl)-N-(2-methoxyethyl)imidazo[2,1-b][1,3]benzothiazol-3-amine

Cat. No. B2718456
CAS RN: 1226428-17-6
M. Wt: 442.563
InChI Key: NTNLPAHRLIVOKJ-UHFFFAOYSA-N
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Description

Imidazo[2,1-b][1,3]benzothiazole is a class of organic compounds that contain a benzothiazole ring fused to an imidazole ring . The compound you mentioned also has additional functional groups attached to it, such as a chloro group, an ethylphenyl group, and a methoxyethyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, density, and solubility. These properties can often be predicted based on the compound’s structure, but without specific information, it’s hard to say what the properties of this compound might be .

Scientific Research Applications

Synthesis and Biological Activity

Research into imidazo[1,2-a]pyridines and imidazo[2,1-b][1,3]benzothiazoles reveals their potential in various biological applications. For instance, compounds synthesized as potential antiulcer agents demonstrated good cytoprotective properties, though they displayed no significant antisecretory activity in animal models. Such findings suggest a role in protecting gastric mucosa from damage without affecting gastric acid secretion (J. Starrett et al., 1989)[https://consensus.app/papers/synthesis-activity-3substituted-imidazo12apyridines-starrett/5a0bcf3e4da451edb27464d1bd0e2f45/?utm_source=chatgpt].

Anticancer and Radiosensitizing Properties

A study on imidazo[2,1-b][1,3]benzothiazole derivatives highlighted their effectiveness as radiosensitizers and anticarcinogenic compounds. These compounds showed considerable in vitro anticancer activity against human liver cancer and melanoma cell lines, pointing to their potential in cancer therapy (Krishnakishore Majalakere et al., 2020)[https://consensus.app/papers/studies-imidazo21b13benzothiazole-derivatives-majalakere/b475501766ca57708c09c3a934260356/?utm_source=chatgpt].

Molluscicidal and Antimicrobial Activities

Research on thiazolo[5,4-d]pyrimidines has demonstrated their molluscicidal properties, offering potential applications in controlling snails that are intermediate hosts for schistosomiasis. This indicates a role for related compounds in public health interventions against parasitic diseases (K. El-bayouki et al., 1988)[https://consensus.app/papers/thiazolo54dpyrimidines-molluscicidal-properties-elbayouki/20ad4828e60456549d9926ee4715d69c/?utm_source=chatgpt].

Pharmacological Evaluation

The pharmacological evaluation of 1H-imidazoles for their ligand activity on the estrogen receptor and as cytotoxic inhibitors of cyclooxygenase enzymes showcases their multifaceted potential in therapeutic applications, including cancer treatment (T. Wiglenda et al., 2005)[https://consensus.app/papers/synthesis-evaluation-1himidazoles-ligands-receptor-wiglenda/92296b3d9b405cdca10881707814673c/?utm_source=chatgpt].

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as how it’s used. For example, some compounds might be safe to handle but hazardous if ingested or inhaled .

Future Directions

The future directions for research on a compound would depend on its potential applications. For example, if it’s a drug, future research might focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-propan-2-ylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O2/c1-4-33-23-9-10-25-24(15-23)26(21(16-28)17-29-25)31-13-11-20(12-14-31)27(32)30-22-7-5-19(6-8-22)18(2)3/h5-10,15,17-18,20H,4,11-14H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNLPAHRLIVOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide

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